N-(3-Methoxypropyl) L-Valinamide

Description

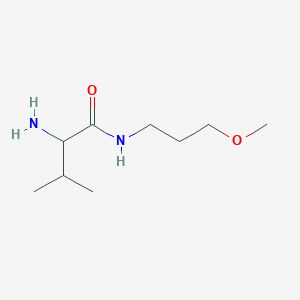

N-(3-Methoxypropyl) L-Valinamide is an amide derivative of the branched-chain amino acid L-valine, functionalized with a 3-methoxypropyl group. Similar compounds in the evidence highlight its structural kinship with pesticidal, medicinal, and industrial amides .

Properties

Molecular Formula |

C9H20N2O2 |

|---|---|

Molecular Weight |

188.27 g/mol |

IUPAC Name |

2-amino-N-(3-methoxypropyl)-3-methylbutanamide |

InChI |

InChI=1S/C9H20N2O2/c1-7(2)8(10)9(12)11-5-4-6-13-3/h7-8H,4-6,10H2,1-3H3,(H,11,12) |

InChI Key |

VFRGDPRRJHDCQW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C(=O)NCCCOC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxypropyl) L-Valinamide typically involves the reaction of L-valine with 3-methoxypropylamine. The process can be summarized as follows:

Starting Materials: L-Valine and 3-Methoxypropylamine.

Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Procedure: L-Valine is first activated by the coupling agent, followed by the addition of 3-methoxypropylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions: N-(3-Methoxypropyl) L-Valinamide can undergo various chemical reactions, including:

Oxidation: The methoxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as halides or thiols in the presence of a base.

Major Products:

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-(3-Methoxypropyl) L-Valinamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Methoxypropyl) L-Valinamide involves its interaction with specific molecular targets and pathways. The methoxypropyl group may enhance its solubility and bioavailability, allowing it to interact more effectively with biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Structural and Functional Differences

- N-(3-Methoxypropyl)hexanamide (): Lacks the amino acid backbone, featuring a linear hexanamide chain. This reduces stereochemical complexity and biological specificity compared to the valinamide derivative. Its solubility in organic solvents suggests utility in non-polar environments, contrasting with the polar solubility profile inferred for the valinamide .

- 1-Piperazineacetamide (): Incorporates a piperazine ring, introducing additional nitrogen atoms and basicity.

- Methoprotryne () : A triazine-based pesticide with a methoxypropyl group. The triazine ring confers herbicidal activity, while the methoxypropyl side chain may influence soil mobility or metabolic stability .

- Complex Valinamide Derivative () : Demonstrates how valinamide scaffolds can be extended with multiple functional groups (e.g., hydroxy, dicarboxyethyl). Such modifications increase molecular weight and complexity, likely impacting bioavailability and target binding .

Pharmacological and Industrial Relevance

- Amino Acid vs. This could enable interactions with biological systems (e.g., enzyme active sites) that linear amides lack .

- Role of Methoxypropyl Group : Present in both pesticidal (methoprotryne) and medicinal (piperazineacetamide) compounds, this group balances lipophilicity and solubility. In valinamides, it may improve membrane permeability or metabolic stability compared to unmodified valine derivatives .

- Piperazine vs. Valine Moieties : The piperazine-containing compound () exhibits higher nitrogen content and basicity, which could enhance binding to acidic targets (e.g., serotonin receptors). In contrast, valinamides may prioritize interactions with peptide transporters or proteases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.